methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based organic compound with a molecular formula of C₁₉H₁₆ClN₅O₃. Its structure comprises:
- A 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1 and a methyl group at position 3.
- A carbonylamino (-NHCO-) linkage connecting the triazole ring to a methyl benzoate moiety at position 2.
Triazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to mimic peptide bonds and engage in hydrogen bonding .
Properties
IUPAC Name |
methyl 3-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-16(21-22-23(11)15-9-4-3-8-14(15)19)17(24)20-13-7-5-6-12(10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWEZPFHNDDEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can be achieved through a multi-step process. A common synthetic route involves the following steps:
Starting with the synthesis of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole, which can be obtained through the cyclization reaction of 2-chlorobenzyl azide and propargyl alcohol.
The resulting triazole is then subjected to a carbonylation reaction using phosgene or its derivatives to introduce the carbonyl group.
Finally, the compound is esterified with methyl benzoate under acidic or basic conditions to form the desired product.
Industrial Production Methods: : In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production typically focuses on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: : Methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: : It can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Reduction: : Reduction reactions may involve the use of hydrogenation catalysts to reduce the carbonyl group to a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon, lithium aluminum hydride
Substituting agents: Sodium azide, organolithium reagents
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Hydroxy derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical reactions and methodologies.
Biology: : In biological research, it may be investigated for its potential interactions with enzymes and proteins. Its triazole moiety makes it a candidate for studying bioorthogonal chemistry.
Medicine: : This compound is explored for its potential pharmacological properties. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities, making it a subject of interest in medicinal chemistry.
Industry: : In the industrial sector, methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate could be used as a precursor in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound is primarily determined by its triazole moiety. Triazoles are known to inhibit the cytochrome P450 enzyme, leading to the disruption of essential biological pathways. The compound's ability to bind to specific molecular targets, such as enzymes and receptors, can result in the modulation of their activity, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
Reactivity and Stability
- Electron-Withdrawing Effects : The 2-chlorophenyl group in the target compound enhances electrophilicity at the triazole carbonyl, facilitating nucleophilic substitution reactions compared to phenyl or alkyl-substituted analogs .
- Steric Effects: The methyl group at position 5 reduces rotational freedom, improving conformational stability.
- Hydrogen Bonding: Unlike amino-substituted triazoles (e.g., ethyl 5-amino derivatives), the target compound’s benzoate ester lacks hydrogen bond donors, limiting its interaction with polar biological targets but improving membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
